5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-
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Overview
Description
5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- is a heterocyclic compound that belongs to the pyranopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same one-pot multicomponent reaction approach. The advantages of this method include easily accessible starting materials, excellent yields, and a simple workup procedure, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, makes it useful in biological research.
Mechanism of Action
The mechanism of action of 5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- involves interactions with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . The compound’s structure allows it to interact with amino acids present in the active sites of target enzymes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrano[2,3-b]pyridine Derivatives: These derivatives also possess a fused pyridine and pyran ring system and have been studied for their anticancer and antibacterial properties.
Uniqueness
5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL- is unique due to its specific substitution pattern and the presence of the dimethyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2)4-9-8(6-15-11)3-7(5-12)10(13)14-9/h3H,4,6H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCSDZPGHNWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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